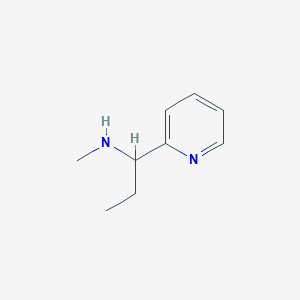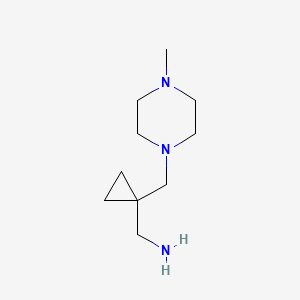![molecular formula C16H18N2O3S B1419364 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 1171141-87-9](/img/structure/B1419364.png)
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine
Übersicht
Beschreibung
“1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine” is a small molecule that controls the biological activity of MMP-9/MMP-13 . It is primarily used for Protease Inhibitors applications . The molecule has an empirical formula of C25H25N3O6S and a molecular weight of 495.55 .
Synthesis Analysis
The synthesis of similar compounds involves a multistep protocol. Initially, a compound is synthesized via the room-temperature stirring of 4-methoxybenzenesulfonyl chloride and ethyl ester . The resulting carboxylate is converted into carbohydrazide, which is refluxed with phenyl isothiocyanate and KOH to synthesize the product . A library of amides is stirred at room temperature with the compound to avail the targeted library of hybrids .
Physical And Chemical Properties Analysis
The compound is a solid with a white color . It is soluble in methanol (1 mg/mL) and DMSO (100 mg/mL) . The storage temperature is -20°C .
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
A study by Wünsch and Nerdinger (1999) outlines the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines. The diastereoselective addition of homochiral (2-lithiophenyl)acetaldehyde acetals to sulfonylimine and arylimines is a key step. This process leads to primary amines and enantiomerically pure dihydroisoquinolines (Wünsch & Nerdinger, 1999).
Synthesis of Tetrahydroquinoline Derivatives
Sugiura et al. (1997) and Togo et al. (1996, 1997) discuss the synthesis of tetrahydroquinoline derivatives. Sugiura et al. demonstrated stereochemical aspects in the substitution reaction of tetrahydroisoquinoline derivatives with amines. Togo et al. detailed the cyclic amination onto aromatic rings of sulfonamides, leading to moderate to good yields of tetrahydroquinoline derivatives (Sugiura et al., 1997), (Togo et al., 1996), (Togo et al., 1997).
Synthesis of Specific Compounds
Hayun et al. (2012) synthesized 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide. This compound was formed by reacting 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas (Hayun et al., 2012).
Development of Histone Deacetylase Inhibitors
Liu et al. (2015) describe the development of 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors. These compounds showed marked anti-HDAC activity and cytotoxicity to prostate cancer cells (Liu et al., 2015).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-21-14-5-7-15(8-6-14)22(19,20)18-10-2-3-12-11-13(17)4-9-16(12)18/h4-9,11H,2-3,10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBMIPUSMREDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



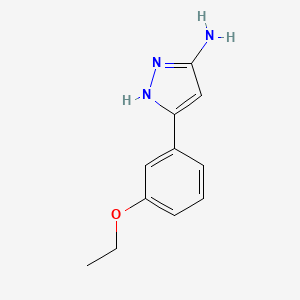
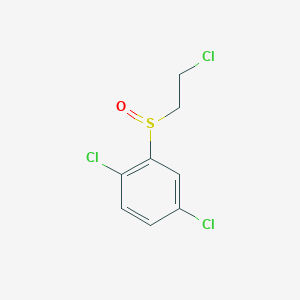
![3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B1419284.png)
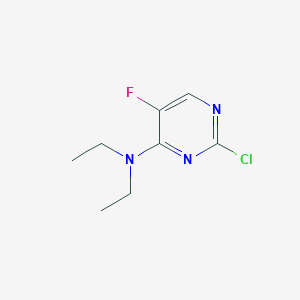
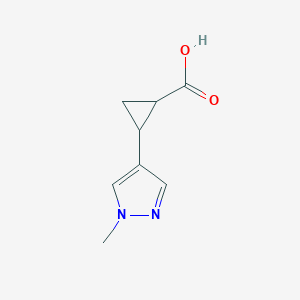
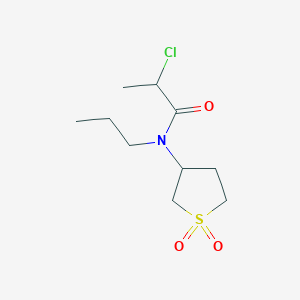
![N-[3,5-bis(trifluoromethyl)phenyl]-N-(tetrahydrofuran-3-ylmethyl)amine](/img/structure/B1419289.png)
![1-[2-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B1419292.png)
![3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1419295.png)
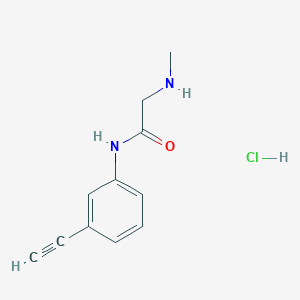
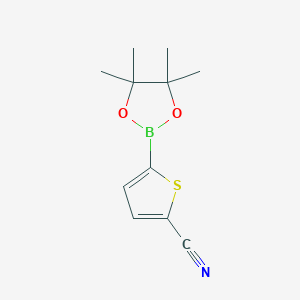
![tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B1419299.png)
